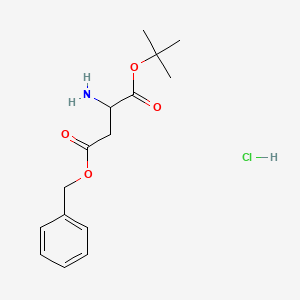
4-Benzyl 1-tert-butyl 2-aminobutanedioate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-Benzyl 1-tert-butyl 2-aminosuccinate hydrochloride is a chiral compound that exists in two enantiomeric forms, with the (S)-enantiomer being more stable and pharmacologically active. This compound is commonly used in the synthesis of pharmaceuticals and agrochemicals. It appears as a white or off-white crystalline powder that is soluble in water.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Benzyl 1-tert-butyl 2-aminosuccinate hydrochloride can be achieved using various methods, including asymmetric hydrogenation, chiral resolution, and asymmetric synthesis. One of the most commonly used methods involves the asymmetric hydrogenation of 4-benzyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid tert-butyl ester. Characterization of the compound can be performed using techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS).
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale asymmetric hydrogenation processes, which are optimized for high yield and purity. The reaction conditions often include the use of specific catalysts and solvents to ensure the desired enantiomeric excess and product stability.
Chemical Reactions Analysis
Types of Reactions: (S)-4-Benzyl 1-tert-butyl 2-aminosuccinate hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway and product formation .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quaternary ammonium cations, while reduction reactions can produce various amine derivatives .
Scientific Research Applications
(S)-4-Benzyl 1-tert-butyl 2-aminosuccinate hydrochloride has numerous applications in scientific research, including drug discovery, asymmetric synthesis, and chemical catalysis. It is used as a building block in the synthesis of various pharmaceuticals and agrochemicals, including vardenafil, an erectile dysfunction drug. Additionally, the compound is employed in enzyme inhibition studies and organic reactions.
Mechanism of Action
The mechanism of action of (S)-4-Benzyl 1-tert-butyl 2-aminosuccinate hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various pharmacological outcomes, such as enzyme inhibition or receptor activation.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (S)-4-Benzyl 1-tert-butyl 2-aminosuccinate hydrochloride include other chiral aminosuccinate derivatives and benzyl-substituted compounds. Examples include ®-4-Benzyl 1-tert-butyl 2-aminosuccinate hydrochloride and tert-butyl 2-amino-3-benzylpropanoate.
Uniqueness: What sets (S)-4-Benzyl 1-tert-butyl 2-aminosuccinate hydrochloride apart from similar compounds is its higher pharmacological activity and stability. The (S)-enantiomer is more effective in various applications, making it a preferred choice in pharmaceutical synthesis and research.
Properties
IUPAC Name |
4-O-benzyl 1-O-tert-butyl 2-aminobutanedioate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4.ClH/c1-15(2,3)20-14(18)12(16)9-13(17)19-10-11-7-5-4-6-8-11;/h4-8,12H,9-10,16H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDLFDMXCRFHTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC(=O)OCC1=CC=CC=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

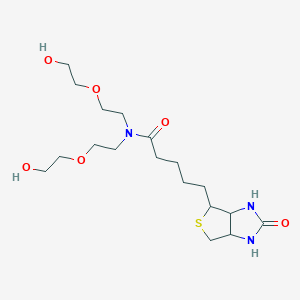
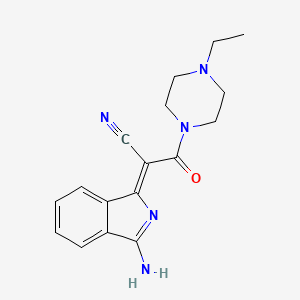
![5-Azaspiro[2.3]hexane-1-carboxylic acid hydrochloride](/img/structure/B12315982.png)
![Thiazol-5-ylmethyl-[(1S,2S,4S)-4-[[(2S)-2-amino-3-methylbutanoyl]amino]-1-benzyl-2-hydroxy-5-phenylpentyl]-carbamate](/img/structure/B12315984.png)
![2-chloro-4H,5H,6H-cyclopenta[b]thiophen-4-ol](/img/structure/B12315989.png)

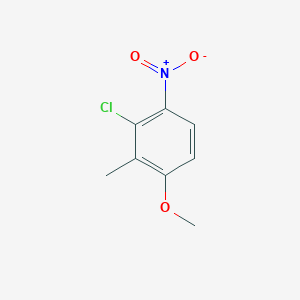
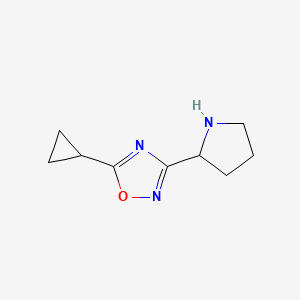

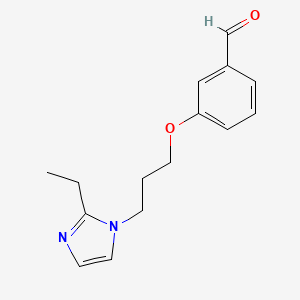
![2,6-Bis[3-(furan-2-yl)prop-2-en-1-ylidene]cyclohexan-1-one](/img/structure/B12316026.png)
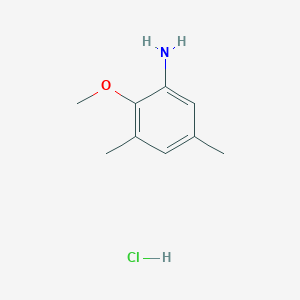
![[2-[2-Oxo-2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethylamino]ethoxy]-6-phenacylphenyl] 6-azidohexanoate](/img/structure/B12316030.png)
